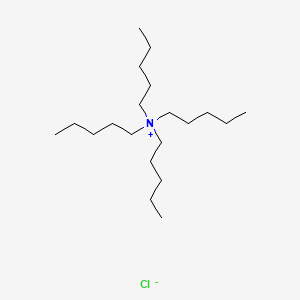
formycin A
Vue d'ensemble
Description
La formycin est un composé naturel appartenant à la classe des C-nucléosides. Elle a été isolée pour la première fois de la bactérie Nocardia interforma, puis de diverses espèces de Streptomyces . La formycin est connue pour sa structure unique, où la base nucléique est reliée au sucre par une liaison carbone-carbone, plutôt que par la liaison carbone-azote plus courante que l'on trouve dans les autres nucléosides . Cette caractéristique structurale confère à la formycin une stabilité significative et des propriétés biologiques uniques.
Applications De Recherche Scientifique
Formycin has a wide range of scientific research applications, including:
Chemistry: Formycin is used as a model compound to study the synthesis and properties of C-nucleosides.
Biology: It serves as a tool to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: Formycin and its derivatives have shown potential as antiviral, antibiotic, and anti-parasitic agents.
Industry: Formycin is used in the development of diagnostic reagents and drug delivery systems.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Scientists have discovered the pathways for FOR-A and PRF-A biosynthesis from diverse actinobacteria. They propose that their biosynthesis is likely initiated by a lysine N6-monooxygenase . This discovery opens the way for target-directed genome mining of PRF-A/FOR-A-related antibiotics . The availability of FOR-A/PRF-A biosynthetic gene clusters will pave the way for the rational generation of designer FOR-A/PRF-A derivatives with enhanced/selective bioactivity via synthetic biology strategies .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La formycin peut être synthétisée par une série de réactions chimiques impliquant la formation du cycle pyrazole et la glycosylation ultérieure . Les étapes clés comprennent :
- Formation du cycle pyrazole à partir de précurseurs appropriés.
- Glycosylation du cycle pyrazole avec une partie sucre pour former la liaison C-nucléoside.
- Purification et isolement du produit final.
Méthodes de production industrielle : La production industrielle de formycin implique des procédés de fermentation utilisant des souches génétiquement modifiées de Streptomyces . Ces souches sont optimisées pour produire des rendements élevés de formycin grâce à des conditions de fermentation contrôlées, notamment la température, le pH et l'apport en nutriments.
Analyse Des Réactions Chimiques
La formycin subit diverses réactions chimiques, notamment :
Oxydation : La formycin peut être oxydée pour former divers dérivés, qui peuvent présenter des activités biologiques différentes.
Substitution : La formycin peut subir des réactions de substitution, où les groupes fonctionnels sur le cycle pyrazole sont remplacés par d'autres groupes.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont souvent des dérivés de la formycin présentant des propriétés biologiques modifiées.
4. Applications de la recherche scientifique
La formycin a un large éventail d'applications dans la recherche scientifique, notamment :
Médecine : La formycin et ses dérivés ont montré un potentiel comme agents antiviraux, antibiotiques et antiparasitaires.
5. Mécanisme d'action
La formycin exerce ses effets en imitant les nucléosides naturels et en interférant avec la synthèse des acides nucléiques . Elle cible les enzymes impliquées dans le métabolisme des nucléosides, telles que les nucléoside phosphorylases et les kinases . En inhibant ces enzymes, la formycin perturbe la synthèse de l'ADN et de l'ARN, conduisant à l'inhibition de la croissance et de la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
La formycin est unique parmi les C-nucléosides en raison de sa stabilité et de son activité biologique . Des composés similaires comprennent :
Pyrazofurine : Un autre C-nucléoside avec un cycle pyrazole, connu pour ses propriétés antivirales.
Tiazofurine : Un C-nucléoside avec un cycle thiazole, utilisé comme agent antinéoplasique.
Ribavirine : Un nucléoside synthétique à activité antivirale à large spectre.
Comparée à ces composés, la formycin présente une combinaison unique de stabilité et d'activité biologique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMEHLJSZMEMI-KSYZLYKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863937 | |
| Record name | Formycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-12-7 | |
| Record name | Formycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02281 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Formycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6742-12-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1203223.png)






![3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1203236.png)




